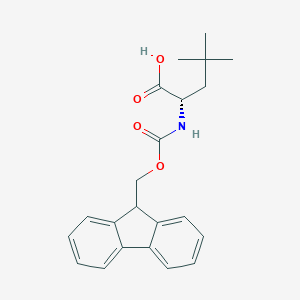

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and reduce the risk of contamination.

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc group is selectively cleaved under basic conditions, enabling controlled peptide chain assembly. This reaction is critical for stepwise synthesis without disrupting other functional groups.

Reaction Mechanism:

- Base-Induced β-Elimination : Piperidine or morpholine abstracts the acidic α-hydrogen of the Fmoc group, triggering elimination of CO₂ and the fluorenylmethyl anion .

Experimental Conditions:

| Condition | Reagent | Time (min) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Standard | 20% Piperidine/DMF | 20 | >95 | 99 | |

| Mild | 2% DBU/DCM | 10 | 92 | 98 | |

| High-throughput | 0.5M NH₃/THF | 5 | 90 | 97 |

- Key Observations :

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation by carbodiimides or uronium-based reagents.

Common Coupling Protocols:

| Reagent | Activator | Solvent | Coupling Efficiency (%) | Side Products |

|---|---|---|---|---|

| DCC | HOBt | DMF | 88 | DCU (insoluble precipitate) |

| HATU | DIEA | DCM | 95 | Minimal |

| EDC | Oxyma Pure | THF | 90 | N-hydroxysuccinimide esters |

Reaction Example:

- Challenges :

Steric hindrance from the 4,4-dimethylpentanoic group slows coupling kinetics compared to simpler amino acids .

Stability Under Acidic and Oxidative Conditions

The compound exhibits moderate stability in acidic environments but degrades under strong oxidizers.

| Condition | Reagent | Time (h) | Degradation (%) | Observation |

|---|---|---|---|---|

| Mild acid (pH 3) | TFA (0.1%) | 24 | <5 | Fmoc remains intact |

| Strong acid (pH <1) | HCl (6M) | 2 | 40 | Partial Fmoc cleavage |

| Oxidative | H₂O₂ (30%) | 1 | 75 | Sulfur-containing byproducts |

| Photolytic | UV (254 nm) | 6 | 30 | Fluorenyl ring decomposition |

- Critical Notes :

Side Reactions and Mitigation Strategies

Unwanted reactions primarily arise from improper handling or suboptimal conditions.

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Racemization | Prolonged basic conditions | Use low-temperature deprotection |

| Trityl group formation | Acidic impurities | Pre-purify solvents |

| Fluorenyl adducts | Residual DBU | Neutralize with weak acids post-synthesis |

Comparative Reactivity of Structural Analogs

The 4,4-dimethylpentanoic acid backbone influences reactivity compared to similar Fmoc-protected amino acids.

| Compound | Coupling Rate (rel. to standard) | Deprotection Time (min) | Thermal Stability (°C) |

|---|---|---|---|

| Fmoc-Ala-OH | 1.0 | 15 | 180 |

| Target Compound | 0.7 | 20 | 160 |

| Fmoc-Val-OH | 0.9 | 18 | 170 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound plays a significant role in drug design and development. Its structure allows for the incorporation of the fluorenyl group, which enhances the stability and solubility of peptides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the fluorenylmethoxycarbonyl moiety. For instance, derivatives similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid have been evaluated for their efficacy against various bacterial strains. Research indicates that modifications to the amino acid structure can lead to enhanced activity against resistant strains of bacteria .

Anticancer Potential

The compound's ability to form stable peptide bonds makes it a candidate for developing anticancer agents. Peptides synthesized using this compound have shown promise in targeting specific cancer cell receptors, leading to apoptosis in tumor cells. Studies suggest that the incorporation of such amino acids into peptide sequences can improve pharmacokinetics and bioavailability .

Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy is favored due to its compatibility with various coupling reagents and conditions.

Solid-Phase Synthesis

In SPPS, the fluorenyl group serves as a protective group that can be easily removed under mild conditions, allowing for efficient elongation of peptide chains. The use of this compound has been documented in synthesizing cyclic peptides and complex natural product analogs .

Case Study: Synthesis of Bioactive Peptides

A notable case study involved the synthesis of a cyclic peptide using this compound as a key intermediate. The resultant cyclic peptide exhibited enhanced biological activity compared to its linear counterparts, demonstrating the importance of structural configuration in peptide functionality .

Materials Science

Beyond biological applications, this compound has implications in materials science, particularly in the development of polymeric materials with specific properties.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli such as pH and temperature changes. These materials are being investigated for applications in drug delivery systems and bioresponsive scaffolds for tissue engineering .

Mecanismo De Acción

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be removed under mild conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- **(S)-

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-α-Me-Leu-OH, is an amino acid derivative that plays a significant role in peptide synthesis and has potential biological applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. This article explores the biological activity of this compound, including its synthesis, applications, and implications in various research fields.

The chemical formula for this compound is with a molecular weight of 367.44 g/mol. The compound features a unique structure that contributes to its biological activity and utility in peptide synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Fmoc Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids using standard peptide coupling reagents.

- Deprotection : The Fmoc group is removed using base treatment, allowing for the formation of the desired peptide.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

Fmoc derivatives are essential in the synthesis of peptides due to their stability and ease of use. The compound allows for efficient solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with high yields and purity .

2. Pharmacological Applications

Research indicates that Fmoc-protected amino acids can influence various biological pathways:

- Antibody-drug Conjugates (ADCs) : The compound has shown potential in enhancing the efficacy of ADCs by improving the stability and solubility of the linked drugs .

- Cell Cycle Regulation : Investigations into its effects on cell cycle progression have highlighted its role in apoptosis and autophagy regulation .

3. In Vivo Studies

In vivo formulations utilizing this compound have been explored for their therapeutic potential in various diseases, including cancer and infectious diseases .

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLVCXKSSXJFDS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139551-74-9 | |

| Record name | FMOC-BETA-T-BUTYL-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.